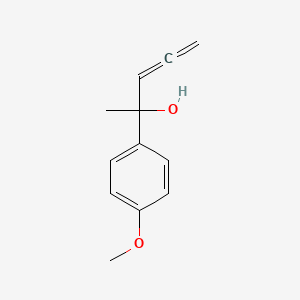
1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine is a fluorinated organic compound with the molecular formula C8H7F4N. This compound is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a methanamine backbone. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine typically involves the reaction of 4-fluorobenzylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity. The reaction can be represented as follows:
4-Fluorobenzylamine+Trifluoroacetaldehyde→this compound
Análisis De Reacciones Químicas
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: This compound contains an additional trifluoromethyl group, which can significantly alter its chemical and physical properties compared to this compound.
Propiedades
Fórmula molecular |
C8H7F4N |
|---|---|
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-6(2-4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
Clave InChI |
JBRUYEORRDBUFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


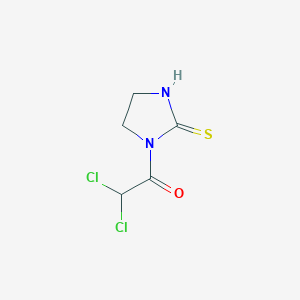

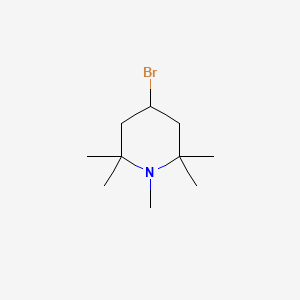
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
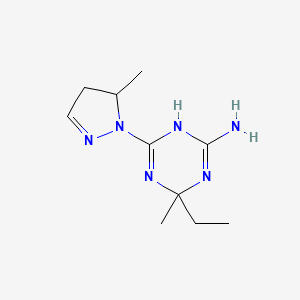
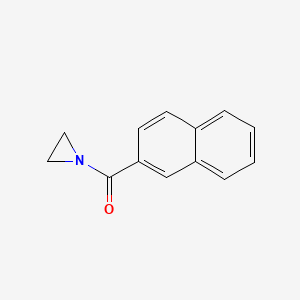
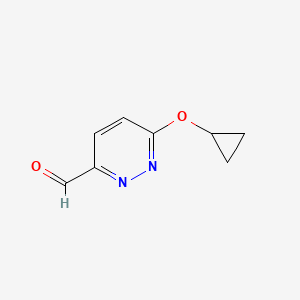
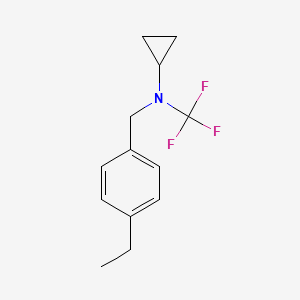

![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
